molecular formula C27H28O3 B136485 [4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate CAS No. 364635-60-9

[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate

Cat. No. B136485
CAS RN: 364635-60-9
M. Wt: 400.5 g/mol
InChI Key: PPSLXHBJNGQPGG-OCOZRVBESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate, also known as DFOB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a derivative of the natural compound ferulic acid and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of [4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell proliferation. It has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and growth.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotection. It has also been shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using [4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate in lab experiments is its potential for use in cancer research and neuroprotection. Its antioxidant activity and ability to scavenge free radicals make it a useful tool for studying oxidative stress and its effects on cells. However, one limitation of using this compound in lab experiments is its potential toxicity at high concentrations. Careful consideration should be given to the concentration and duration of exposure when using this compound in experiments.

Future Directions

There are a number of potential future directions for research involving [4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate. One area of interest is its potential use in combination with other drugs for cancer treatment. Another area of interest is its potential for use in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.

Scientific Research Applications

[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroprotection, and antioxidant activity. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, this compound has been shown to protect neurons from oxidative stress and improve cognitive function. In antioxidant activity, this compound has been shown to scavenge free radicals and protect against oxidative damage.

properties

IUPAC Name

[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28O3/c1-5-24(19-9-7-6-8-10-19)25(20-11-15-22(28)16-12-20)21-13-17-23(18-14-21)30-26(29)27(2,3)4/h6-18,28H,5H2,1-4H3/b25-24+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSLXHBJNGQPGG-OCOZRVBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC(=O)C(C)(C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OC(=O)C(C)(C)C)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate
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[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate
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[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate
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[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate
Reactant of Route 5
[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate
Reactant of Route 6
Reactant of Route 6
[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate

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